molecular formula C15H14BrN3O3S B2720009 2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide CAS No. 2415502-33-7

2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2720009
CAS No.: 2415502-33-7
M. Wt: 396.26
InChI Key: IPBUXIWRUOLVIQ-UHFFFAOYSA-N
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Description

2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a pyrazole ring, a furan ring, and a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Sulfonamide Formation: The benzenesulfonamide moiety can be introduced by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(N-methylpyrazol-4-yl)pyridine: This compound shares the bromine and pyrazole functionalities but differs in the presence of a pyridine ring instead of a furan ring.

    2-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide: Similar to the target compound but lacks the pyrazole ring.

    N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide: Lacks the bromine atom but retains the other functional groups.

Uniqueness

2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and pyrazole rings, along with the bromine atom, makes it a versatile compound for various applications in medicinal and chemical research.

Properties

IUPAC Name

2-bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3S/c1-19-13(8-9-17-19)14-7-6-11(22-14)10-18-23(20,21)15-5-3-2-4-12(15)16/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBUXIWRUOLVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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